

The Enigmatic Discovery and Synthetic Journey of Hdac-IN-38: A Technical Overview

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Compound of Interest

Compound Name: Hdac-IN-38

Cat. No.: B12411898

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Hdac-IN-38, a potent inhibitor of histone deacetylases (HDACs), has emerged as a significant molecule in the landscape of epigenetic research. This technical guide delves into the available information surrounding its discovery, synthesis, and biological activity, providing a comprehensive resource for researchers, scientists, and drug development professionals.

While the complete, detailed discovery and synthesis pathway of **Hdac-IN-38** remains elusive in publicly accessible scientific literature, this guide pieces together available data to present a coherent picture of this intriguing compound. **Hdac-IN-38**, also identified in some contexts as "compound 13," is recognized for its micromolar inhibitory activity against a range of HDAC isoforms, including HDAC1, HDAC2, HDAC3, HDAC5, HDAC6, and HDAC8. Its therapeutic potential is underscored by findings that it can increase cerebral blood flow, mitigate cognitive impairment, and ameliorate hippocampal atrophy. At a molecular level, it has been shown to elevate the acetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 5 (H4K5).

Quantitative Biological Activity

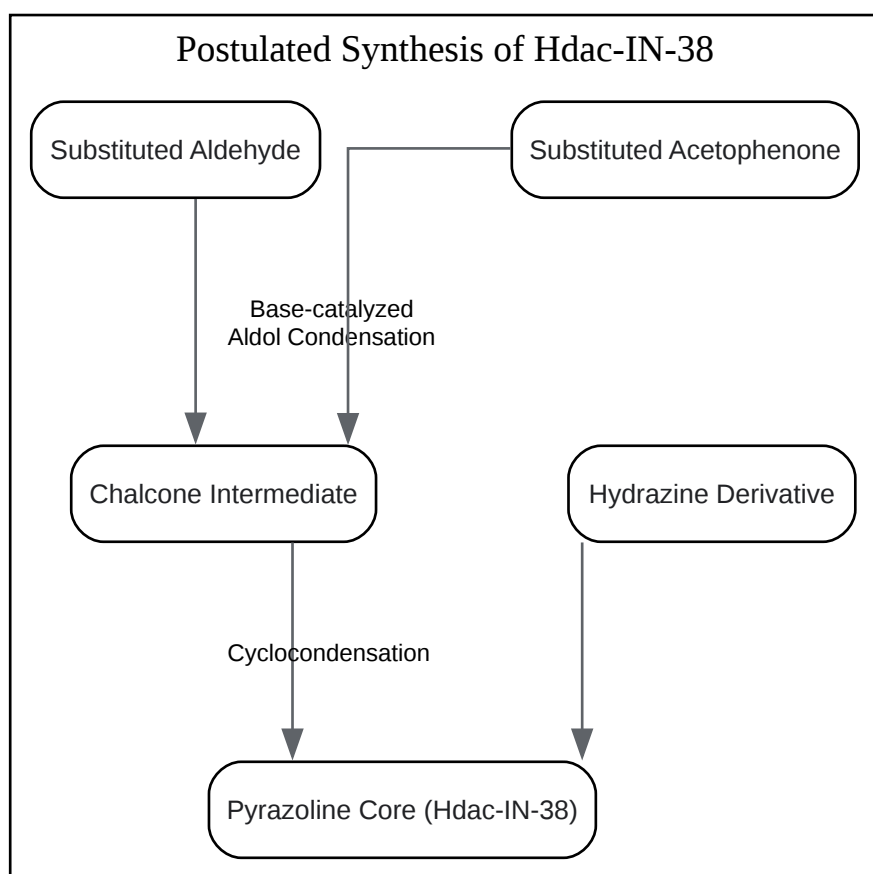
The inhibitory potency of **Hdac-IN-38** against various HDAC isoforms is a critical aspect of its biological profile. Although a comprehensive, unified dataset from a primary discovery publication is not available, various sources have reported its activity. The following table summarizes the known quantitative data for **Hdac-IN-38**.

Target	IC50 (μM)
HDAC1	Micromolar activity reported, specific value not available.
HDAC2	Micromolar activity reported, specific value not available.
HDAC3	Micromolar activity reported, specific value not available.
HDAC5	Micromolar activity reported, specific value not available.
HDAC6	Micromolar activity reported, specific value not available.
HDAC8	Micromolar activity reported, specific value not available.

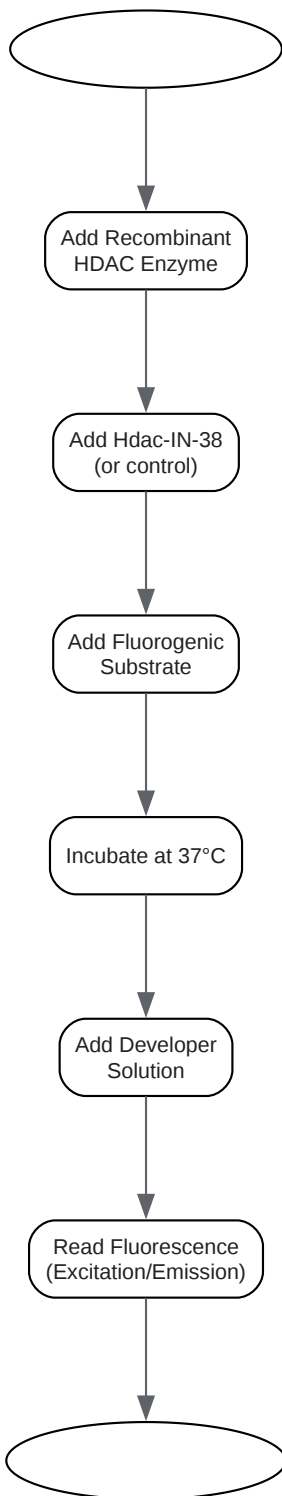
Postulated Synthesis Pathway

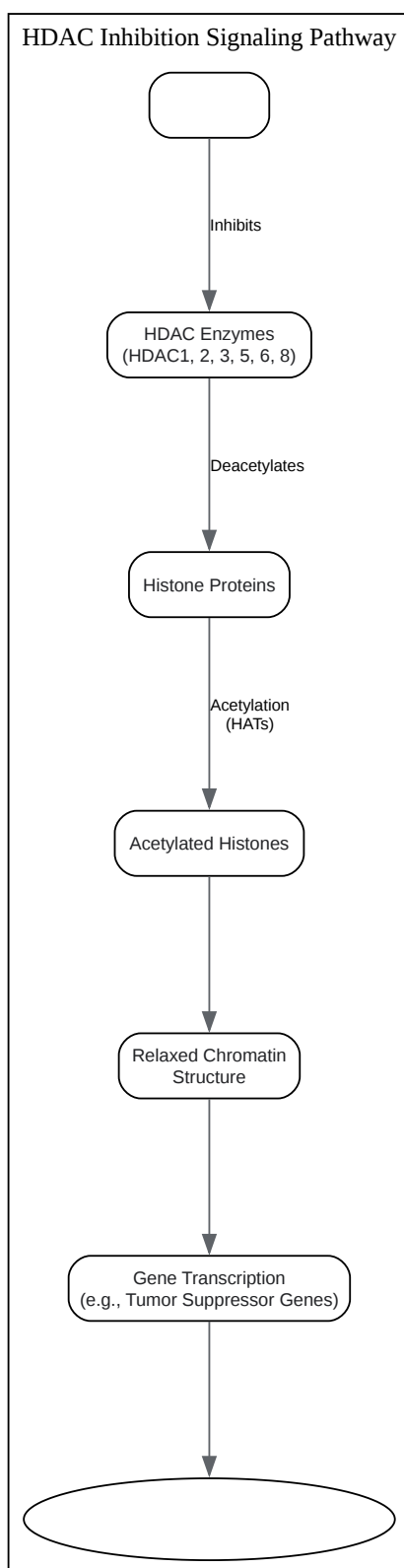
The precise, step-by-step synthesis of **Hdac-IN-38** from initial starting materials has not been detailed in a primary research article. However, based on its likely classification as a pyrazoline-containing compound—a common scaffold for HDAC inhibitors—a plausible synthetic route can be conceptualized. The synthesis of pyrazoline derivatives often involves the condensation of a chalcone with a hydrazine derivative.

A generalized workflow for the synthesis of a pyrazoline-based HDAC inhibitor is depicted below. It is important to note that this is a representative pathway and the specific reagents and conditions for **Hdac-IN-38** may vary.



In Vitro HDAC Inhibition Assay Workflow





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